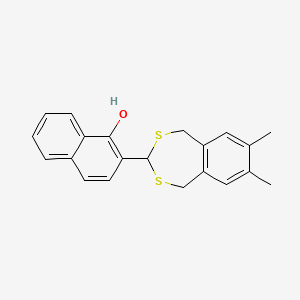
2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-1-OL is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring fused with a naphthol moiety
Preparation Methods
The synthesis of 2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-1-OL typically involves multiple steps, starting with the preparation of the benzodithiepin ring. One common method involves the reaction of benzyl chloride with sodium sulfide to form the benzodithiepin intermediate. This intermediate is then reacted with naphthol under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups, leading to the formation of substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other benzodithiepin derivatives and naphthol-based molecules. Compared to these, 2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-1-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Similar compounds include:
Benzodithiepin derivatives: These compounds share the benzodithiepin ring but differ in their substituents and overall structure.
Naphthol derivatives: These compounds contain the naphthol moiety but lack the benzodithiepin ring, leading to different reactivity and applications.
Properties
Molecular Formula |
C21H20OS2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol |
InChI |
InChI=1S/C21H20OS2/c1-13-9-16-11-23-21(24-12-17(16)10-14(13)2)19-8-7-15-5-3-4-6-18(15)20(19)22/h3-10,21-22H,11-12H2,1-2H3 |
InChI Key |
USUYEDOCOSWADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C4=CC=CC=C4C=C3)O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















